α-D-Glucopiranósido de alilo

Descripción general

Descripción

O-Allyl-alpha-D-glucose is a derivative of glucose, where the hydroxyl group at the anomeric carbon is replaced by an allyl group. This compound is part of the broader class of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond. Glycosides play crucial roles in various biological processes and have significant applications in medicinal chemistry and biotechnology .

Aplicaciones Científicas De Investigación

O-Allyl-alpha-D-glucose has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex glycosides and oligosaccharides.

Biology: Studied for its role in glycosylation processes and its potential as a substrate for glycosyltransferases.

Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.

Mecanismo De Acción

Allyl α-D-Glucopyranoside, also known as Allyl-alpha-D-glucopyranoside, O-Allyl-alpha-D-glucose, or Allyl alpha-D-Glucopyranoside, is a carbohydrate derivative that has garnered significant attention in scientific research due to its versatile applications and unique chemical properties .

Target of Action

As a glycoside, Allyl α-D-Glucopyranoside serves as a precursor for synthesizing various glycoconjugates and glycosidic linkages . It has been employed as a substrate or substrate mimic in enzymatic assays to investigate the specificity, catalytic mechanism, and substrate recognition of glycoside hydrolases and glycosyltransferases .

Mode of Action

One notable application of Allyl α-D-Glucopyranoside is its utilization as a glycosyl donor in enzymatic and chemical glycosylation reactions . In these processes, the allyl group serves as a protecting group, facilitating regio- and stereo-selective glycosylation reactions to construct complex carbohydrate structures .

Biochemical Pathways

Allyl α-D-Glucopyranoside plays a pivotal role in advancing our understanding of carbohydrate biology . Its reactivity in organic synthesis enables the preparation of functionalized carbohydrate derivatives and glycoconjugates for various research applications .

Result of Action

The result of Allyl α-D-Glucopyranoside’s action is the creation of complex carbohydrate structures through regio- and stereo-selective glycosylation reactions . These structures can be used in various research applications, including drug delivery systems, biomaterials, and molecular probes .

Action Environment

The action of Allyl α-D-Glucopyranoside is influenced by environmental factors such as pH, temperature, and the presence of other molecules. Its compatibility with diverse reaction conditions and its ease of modification make it a valuable tool for exploring the role of carbohydrates in biological processes .

Análisis Bioquímico

Biochemical Properties

As a glycoside, Allyl a-D-Glucopyranoside serves as a precursor for synthesizing various glycoconjugates and glycosidic linkages, making it invaluable in carbohydrate chemistry and glycobiology research . It has been employed as a substrate or substrate mimic in enzymatic assays to investigate the specificity, catalytic mechanism, and substrate recognition of glycoside hydrolases and glycosyltransferases .

Cellular Effects

The effects of Allyl a-D-Glucopyranoside on cellular processes are largely related to its role in the synthesis of glycoconjugates. These molecules play crucial roles in various biological processes, such as cell-cell recognition, signal transduction, and pathogen-host interactions .

Molecular Mechanism

Allyl a-D-Glucopyranoside exerts its effects at the molecular level primarily through its role in glycosylation reactions. In these processes, the allyl group serves as a protecting group, facilitating regio- and stereo-selective glycosylation reactions to construct complex carbohydrate structures .

Temporal Effects in Laboratory Settings

Its reactivity in organic synthesis enables the preparation of functionalized carbohydrate derivatives and glycoconjugates for various research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of O-Allyl-alpha-D-glucose typically involves the glycosylation of glucose derivatives. One common method is the reaction of alpha-D-glucose with allyl alcohol in the presence of an acid catalyst. This reaction proceeds through the formation of a glycosidic bond between the glucose and the allyl group .

Industrial Production Methods: Industrial production of O-Allyl-alpha-D-glucose can be achieved through similar glycosylation reactions, often optimized for large-scale synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions: O-Allyl-alpha-D-glucose can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The double bond in the allyl group can be reduced to form saturated derivatives.

Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as halides or thiols can be used for substitution reactions.

Major Products:

Epoxides: Formed through oxidation of the allyl group.

Saturated derivatives: Formed through reduction of the double bond.

Substituted glycosides: Formed through nucleophilic substitution reactions.

Comparación Con Compuestos Similares

O-Methyl-alpha-D-glucose: Similar structure with a methyl group instead of an allyl group.

O-Benzyl-alpha-D-glucose: Contains a benzyl group instead of an allyl group.

O-Butyl-alpha-D-glucose: Features a butyl group in place of the allyl group.

Uniqueness: O-Allyl-alpha-D-glucose is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. The allyl group can undergo specific reactions, such as epoxidation, that are not possible with other alkyl-substituted glycosides .

Actividad Biológica

Allyl α-D-glucopyranoside, a carbohydrate derivative, has gained significant attention in biochemical research due to its unique properties and versatile applications. This compound serves as a valuable precursor in the synthesis of various glycoconjugates and plays a pivotal role in glycosylation reactions, influencing numerous biological processes.

Allyl α-D-glucopyranoside is characterized by its chemical formula and is known for its ability to act as a glycosyl donor in both enzymatic and chemical glycosylation reactions. Its structure allows it to participate in regio- and stereo-selective glycosylation, making it essential for constructing complex carbohydrate structures.

The biological activity of Allyl α-D-glucopyranoside can be summarized as follows:

- Glycosylation Reactions : The allyl group in the compound acts as a protecting group, facilitating the formation of glycosidic bonds. This property is crucial for synthesizing complex carbohydrates that are vital for cell recognition and signaling pathways.

- Influence of Environmental Factors : The effectiveness of Allyl α-D-glucopyranoside in biological systems is influenced by environmental conditions such as pH, temperature, and the presence of other molecules. These factors can alter its reactivity and stability, impacting its biological functions.

Biological Effects

Allyl α-D-glucopyranoside exhibits several notable biological activities:

- Cellular Effects : This compound plays a critical role in the synthesis of glycoconjugates, which are essential for various cellular processes including cell-cell recognition, signal transduction, and interactions between pathogens and hosts .

- Inhibition Studies : Research indicates that Allyl α-D-glucopyranoside can inhibit specific enzymatic activities. For instance, studies have shown that it exhibits competitive inhibition against certain enzymes involved in carbohydrate metabolism, with varying inhibition constants () depending on the structural modifications of related compounds .

Table 1: Inhibition Constants () of Various Glycosides

| Compound | (μM) |

|---|---|

| D-Glucose | 370 ± 160 |

| Methyl-α-D-glucopyranoside | 680 ± 370 |

| Allyl-β-D-glucopyranoside | 650 ± 410 |

| Hexene-β-D-glucopyranoside | 340 ± 150 |

These values indicate that Allyl α-D-glucopyranoside has a competitive inhibition profile similar to other glucosides but with potential advantages in selectivity due to its structural characteristics .

Case Studies

- Glycosylation Efficiency : A study demonstrated that using Allyl α-D-glucopyranoside as a glycosyl donor resulted in higher yields of desired products compared to traditional donors. The regioselectivity achieved through this compound was attributed to the steric effects of the allyl group, which guided the reaction pathway effectively .

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of Allyl α-D-glucopyranoside suggested that it may exhibit inhibitory effects against certain bacterial strains. While specific minimum inhibitory concentrations (MICs) were not consistently reported, its role in modifying glycoconjugates could enhance antimicrobial efficacy by affecting bacterial adhesion mechanisms .

Propiedades

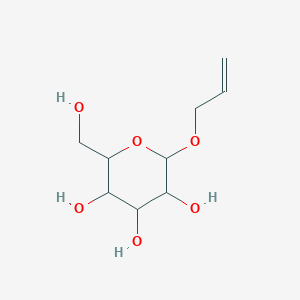

IUPAC Name |

2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNKZTHFPGIJNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7464-56-4 | |

| Record name | NSC404076 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.